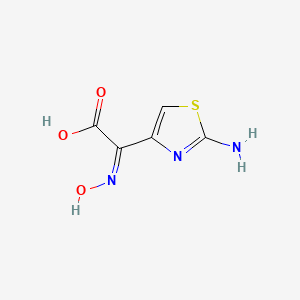

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Description

Properties

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGSBEYHHRKMJL-BAQGIRSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)N)/C(=N/O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120570-48-1 | |

| Record name | 2-(2-Amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyimino groups. One common method involves the reaction of 2-aminothiazole with glyoxylic acid to form the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex thiazole derivatives, which are crucial in developing new chemical entities with potential therapeutic effects.

Biology

- Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth by targeting cell wall synthesis enzymes, thereby showing promise as an antimicrobial agent.

- Antifungal Properties : Similar mechanisms have been noted against fungal pathogens, expanding its potential use in treating fungal infections.

Medicine

- Anticancer Research : Studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation, suggesting its role as a potential anticancer agent.

- Enzyme Inhibition : Research has explored its effectiveness in inhibiting several key enzymes, which could lead to the development of new therapeutic strategies.

Industry

- Material Development : Utilized in creating new materials and catalysts due to its unique chemical properties, contributing to advancements in material science.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study demonstrated that (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound was shown to disrupt cell wall integrity effectively. -

Anticancer Activity Investigation :

Research indicated that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis through enzyme inhibition pathways, showcasing its potential as a therapeutic agent in oncology. -

Material Science Application :

In industrial applications, this compound has been used to develop novel catalytic systems that enhance reaction efficiencies in organic synthesis.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Findings :

- Methoxyimino derivatives (e.g., 65872-41-5) exhibit higher lipophilicity and better penetration into bacterial cells, enhancing efficacy against resistant strains .

- Hydroxyimino analogs (e.g., 66338-96-3) are less lipophilic but more resistant to enzymatic hydrolysis, favoring oral bioavailability in cephalosporins like cefdinir .

- Carboxymethoxyimino substituents improve aqueous solubility, making them suitable for intravenous formulations .

Solubility and Physicochemical Properties

Insights :

- The methoxyimino derivative’s solubility in ethanol is ~3× higher than the hydroxyimino variant, facilitating its use in hydrophobic drug matrices .

- Esterification (e.g., ethyl ester) drastically improves lipid solubility, critical for prodrug formulations .

Clinical and Industrial Relevance

- Cefdinir: The hydroxyimino variant is a key intermediate in cefdinir synthesis, contributing to its oral efficacy against respiratory pathogens .

- Cefepime: Methoxyimino derivatives are preferred in cefepime for enhanced stability and potency against P. aeruginosa .

Biological Activity

Overview

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique oxime functional group, has shown potential in various fields, including medicinal chemistry, microbiology, and cancer research. Understanding its biological activity is crucial for further applications in drug development and therapeutic interventions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅N₃O₃S |

| Molecular Weight | 187.18 g/mol |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid |

| CAS Number | 66338-96-3 |

| Synonyms | 2-ATHIAA |

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis through targeting key enzymes such as transpeptidases and carboxypeptidases. This mechanism is similar to that of beta-lactam antibiotics, making it a candidate for further development in combating bacterial infections.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. It appears to interfere with cell cycle regulation and promote morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage.

- Enzyme Inhibition : this compound has been explored for its potential to inhibit various enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

The low IC50 values suggest potent antiproliferative activity, warranting further investigation into its mechanism of action and potential clinical applications.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Investigation into Anticancer Properties : Research conducted at a leading cancer research institute focused on the compound's effects on glioblastoma cells. The study showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.